molecular formula C21H24N4O2 B6046937 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol

2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol

Cat. No. B6046937
M. Wt: 364.4 g/mol
InChI Key: ZEIZOINNXBXCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. This compound has gained significant attention in recent years due to its potential use as a research tool in the study of the endocannabinoid system.

Mechanism of Action

2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol binds to the CB1 receptor and activates it, resulting in the activation of downstream signaling pathways. This activation can lead to a variety of biochemical and physiological effects, which we will discuss in the following section.
Biochemical and Physiological Effects:
2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol has been shown to have a variety of biochemical and physiological effects. These effects include:
- Analgesia: 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol has been shown to have analgesic effects in animal models.
- Appetite stimulation: 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol has been shown to increase appetite in animal models.
- Hypothermia: 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol has been shown to cause hypothermia in animal models.
- Neuroprotection: 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol has been shown to have neuroprotective effects in animal models.
- Sedation: 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol has been shown to have sedative effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol as a research tool is that it is a potent and selective CB1 receptor agonist. This allows researchers to study the effects of CB1 receptor activation without the confounding effects of other receptors. However, one limitation of using 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol is that it is a synthetic compound and may not accurately represent the effects of endocannabinoids.

Future Directions

There are many future directions for the study of 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol. Some possible areas of research include:
- The effects of 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol on different physiological processes, such as inflammation, immune function, and cardiovascular function.
- The development of new synthetic cannabinoids that have improved selectivity and potency.
- The identification of new targets for synthetic cannabinoids, such as other receptors in the endocannabinoid system.
- The development of new methods for synthesizing 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol and other synthetic cannabinoids.
Conclusion:
In conclusion, 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol is a synthetic cannabinoid that has gained significant attention as a research tool in the study of the endocannabinoid system. This compound has a variety of biochemical and physiological effects and has been used to study the role of the endocannabinoid system in various physiological processes. While there are some limitations to using 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol as a research tool, there are many future directions for the study of this compound and other synthetic cannabinoids.

Synthesis Methods

The synthesis of 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol involves the reaction of 1-pentyl-3-(2-naphthoyl)indole with 1-(2-iodobenzyl)-1H-1,2,3-triazole-4-carboxaldehyde in the presence of a palladium catalyst. This reaction results in the formation of 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol, which can be purified using column chromatography.

Scientific Research Applications

2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol has been used as a research tool in the study of the endocannabinoid system. This compound has been shown to bind to the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. By studying the interaction between 2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol and the CB1 receptor, researchers can gain a better understanding of the role of the endocannabinoid system in various physiological processes.

properties

IUPAC Name

[3-[[4-(2-hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c26-11-9-20-15-25(23-22-20)14-16-4-3-10-24(13-16)21(27)19-8-7-17-5-1-2-6-18(17)12-19/h1-2,5-8,12,15-16,26H,3-4,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIZOINNXBXCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C=C2)CN4C=C(N=N4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[[4-(2-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-naphthalen-2-ylmethanone

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